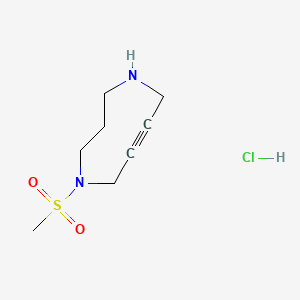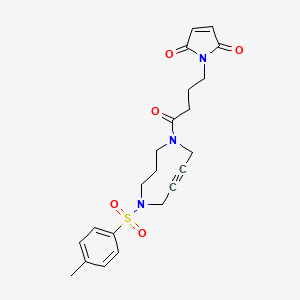
DACN(Tos,Mal)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DACN(Tos,Mal) is a click chemistry reagent containing an azide . It possesses high thermal and chemical stability along with comparable click reactivity . It’s used in the field of Antibody-drug Conjugate/ADC Related ADC Linker .
Synthesis Analysis
The synthesis of DACN(Tos,Mal) involves a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the second step which involves the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN (Tos,Suc-NHS).
Chemical Reactions Analysis
The alkyne moiety within the ring of DACN(Tos,Mal) has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .
Physical And Chemical Properties Analysis
DACN(Tos,Mal) has a molecular weight of 443.52 and a formula of C22H25N3O5S . It possesses high thermal and chemical stability along with comparable click reactivity .
Aplicaciones Científicas De Investigación
Synthesis of Artificial Hybrid Biomolecules
DACN(Tos,Mal) serves as a molecular connector for the synthesis of artificial hybrid biomolecules. This process typically involves two steps:
Mecanismo De Acción
Target of Action
DACN(Tos,Mal) is a click chemistry reagent containing an azide . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of desired products . The primary targets of DACN(Tos,Mal) are molecules that contain an alkyne group, as the azide in DACN(Tos,Mal) can react with alkynes to form a stable triazole ring . This reaction is highly selective and efficient, making DACN(Tos,Mal) a useful tool in various fields, including drug discovery and materials science .
Mode of Action
DACN(Tos,Mal) interacts with its targets through a copper-free variant of the Huisgen 1,3-dipolar cycloaddition . This reaction, also known as a strain-promoted azide-alkyne cycloaddition (SPAAC), involves the reaction of an azide (from DACN(Tos,Mal)) with a strained alkyne to form a stable triazole ring . The high reactivity of DACN(Tos,Mal) is due to the ring strain in the cyclooctyne and the electron-withdrawing effect of the sulfonyl group .
Biochemical Pathways
The exact biochemical pathways affected by DACN(Tos,Mal) would depend on the specific molecules it is reacting with. In general, the formation of a triazole ring can result in significant changes in the biochemical properties of the target molecule, potentially affecting its interactions with other molecules and its role in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of DACN(Tos,Mal) would depend on various factors, including its route of administration and the specific biological system in which it is used . As a small molecule, DACN(Tos,Mal) is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific chemical modifications it undergoes during its reactions .
Result of Action
The result of DACN(Tos,Mal)'s action is the formation of a stable triazole ring with target molecules containing an alkyne group . This can significantly alter the chemical properties of the target molecule, potentially affecting its function and interactions with other molecules .
Action Environment
The action of DACN(Tos,Mal) is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, pH, and the presence of other reactive species . Moreover, DACN(Tos,Mal) possesses high thermal and chemical stability, which allows it to maintain its reactivity under a wide range of conditions .
Propiedades
IUPAC Name |
1-[4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-18-7-9-19(10-8-18)31(29,30)24-15-3-2-13-23(14-5-16-24)20(26)6-4-17-25-21(27)11-12-22(25)28/h7-12H,4-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWOODHHRYVLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DACN(Tos,Mal) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
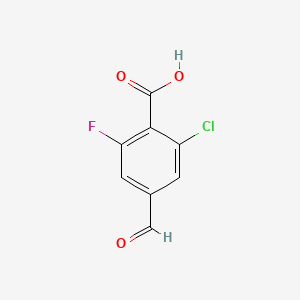
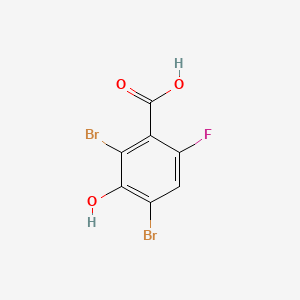


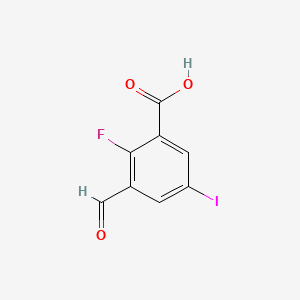
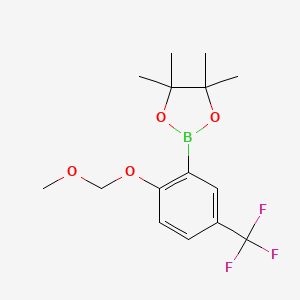
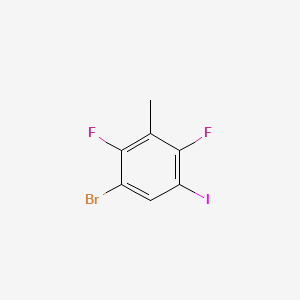


![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
